molecular formula C15H9IN2O5 B4187594 (4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate

(4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate

Cat. No.: B4187594
M. Wt: 424.15 g/mol
InChI Key: ZHNJKKSRRVKEFC-UHFFFAOYSA-N
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Description

(4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a cyano group, an iodo group, a methoxy group, and a nitrobenzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: The addition of an iodine atom to the aromatic ring.

    Esterification: The formation of the ester bond between the phenyl and benzoate groups.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while iodination can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the iodo group, which is a good leaving group.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methoxy group can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

(4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-2-iodo-6-methoxyphenyl 3-nitrobenzoate
  • 4-cyano-2-iodo-6-methoxyphenyl 2-nitrobenzoate

Uniqueness

(4-Cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

(4-cyano-2-iodo-6-methoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IN2O5/c1-22-13-7-9(8-17)6-12(16)14(13)23-15(19)10-2-4-11(5-3-10)18(20)21/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJKKSRRVKEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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